N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide, also known as FPEI, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. FPEI belongs to the class of compounds known as amides and is often used in biochemical and physiological research.
Mechanism of Action
N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide acts by binding to specific receptors in the body, including the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and the voltage-gated potassium channel Kv1.3. By binding to these receptors, this compound can modulate their activity and alter the physiological responses that they mediate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, changes in neuronal excitability, and alterations in synaptic transmission. These effects can have implications for a wide range of physiological processes, including learning and memory, pain perception, and inflammation.
Advantages and Limitations for Lab Experiments
One major advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide as a research tool is its specificity for certain receptors, which allows for targeted modulation of physiological processes. Additionally, this compound has a relatively low toxicity profile, making it a safe option for use in lab experiments. However, this compound can be difficult to synthesize and purify, and its effects can be highly dependent on experimental conditions, which can limit its usefulness in certain contexts.
Future Directions
There are several potential future directions for research involving N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide. One area of interest is in the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, this compound could be used as a research tool to investigate the role of specific ion channels in various physiological processes, including pain perception and inflammation. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide has been used in various scientific research applications due to its ability to interact with specific receptors in the body. One major area of research is in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, making this compound a valuable tool for studying the mechanisms underlying neurological disorders.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylpropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(2)9-17-14(19)13(18)16-8-7-11-3-5-12(15)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYADYUSZODNAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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